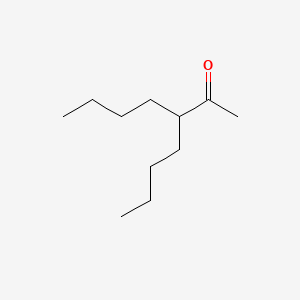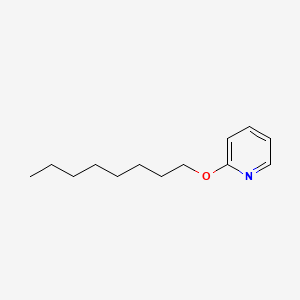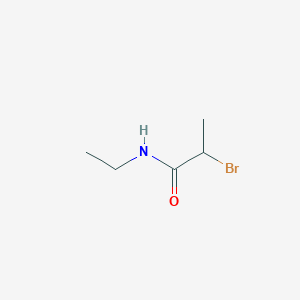
3-丁基-2-庚酮
描述
3-Butyl-2-heptanone (3B2H) is a versatile and important chemical compound with a wide range of applications in the industrial, pharmaceutical, and medical fields. It is a volatile, colorless liquid with a sweet, fruity odor, and is soluble in water. 3B2H is a ketone, and its chemical structure is C7H14O. This compound has been used in various industrial processes, including as a solvent, surfactant, and as a flavoring agent in food and beverages. It has also been used in the synthesis of pharmaceuticals and in the manufacture of medical devices. In addition, 3B2H has been studied for its potential therapeutic benefits, as it has been found to have anti-inflammatory, anti-bacterial, and anti-tumor properties.
科学研究应用
在离子液体和Wacker反应中的应用
在科学研究中,3-丁基-2-庚酮的应用可以在离子液体领域和它们在Wacker反应中的应用中观察到。戴等人(2007年)的一项研究探讨了各种烷基咪唑离子液体的制备,包括基于丁基的离子液体。这些离子液体被用于1-庚烯与分子氧的Wacker反应,导致2-庚酮的形成。这项研究表明,离子液体可以作为这类反应中传统有毒挥发性有机溶剂的替代溶剂 (Dai, 2007)。
合成和化学行为
通过各种化学反应合成相关酮类化合物,如2-庚酮,可以揭示3-丁基-2-庚酮的化学行为和潜在应用。姜平平等人(2004年)研究了使用正丁醛和丙酮合成2-庚酮,突出了可用于类似化合物如3-丁基-2-庚酮的潜在途径和方法 (Jiang Ping-ping, Wang Heng-xiu, Li Qi, Zhang Dian-peng, Chenxiao Qi, 2004)。
抑制种子发芽
布拉多和康尼克(1988年)的研究表明,结构类似于3-丁基-2-庚酮的2-庚酮等化合物可以显著抑制各种种子的发芽。这表明3-丁基-2-庚酮在农业研究中可能有潜在应用,特别是在理解和控制种子发芽和生长方面 (Bradow & Connick, 1988)。
环境和大气研究
相关酮类的大气化学研究为理解3-丁基-2-庚酮的环境影响和行为提供了框架。阿特金森、图阿松和阿什曼(2000年)研究了羟基自由基与2-庚酮的反应,揭示了其潜在的大气反应。这类研究对评估3-丁基-2-庚酮的环境影响可能很有用 (Atkinson, Tuazon, & Aschmann, 2000)。
安全和危害
作用机制
- Primary Targets : While specific targets for 3-Butyl-2-heptanone are not extensively studied, it is known to interact with odorant receptors in rodents . These receptors play a role in detecting pheromones and other chemical cues.
- Role : In rodents, 3-Butyl-2-heptanone acts as a pheromone, particularly present in the urine of stressed rats. It likely serves as a means to alert other rats .
Target of Action
生化分析
Biochemical Properties
3-Butyl-2-heptanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of 3-Butyl-2-heptanone to the active sites of these enzymes, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 3-Butyl-2-heptanone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Butyl-2-heptanone has been shown to alter the expression of certain genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by modifying the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-Butyl-2-heptanone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, the binding of 3-Butyl-2-heptanone to cytochrome P450 enzymes can result in enzyme inhibition or activation . This interaction can lead to changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Butyl-2-heptanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Butyl-2-heptanone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 3-Butyl-2-heptanone in in vitro or in vivo studies has shown that it can have lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of 3-Butyl-2-heptanone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . At high doses, 3-Butyl-2-heptanone can exhibit toxic or adverse effects, impacting the overall health of the animal.
Metabolic Pathways
3-Butyl-2-heptanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, cytochrome P450 enzymes play a crucial role in the metabolism of 3-Butyl-2-heptanone . These interactions can affect metabolic flux and the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of 3-Butyl-2-heptanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s overall biochemical activity.
Subcellular Localization
The subcellular localization of 3-Butyl-2-heptanone is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
3-butylheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-4-6-8-11(10(3)12)9-7-5-2/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBWYOMMEUSFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244216 | |
| Record name | 2-Heptanone, 3-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
997-69-3 | |
| Record name | 3-Butyl-2-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=997-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptanone, 3-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 997-69-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Heptanone, 3-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BUTYL-2-HEPTANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















